Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1414029-14-3
VCID: VC3028719
InChI: InChI=1S/C20H20FNO3/c1-25-20(24)16-9-10-18(21)17(13-16)14-5-7-15(8-6-14)19(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3
Molecular Formula: C20H20FNO3
Molecular Weight: 341.4 g/mol

Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate

CAS No.: 1414029-14-3

Cat. No.: VC3028719

Molecular Formula: C20H20FNO3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate - 1414029-14-3

Specification

CAS No. 1414029-14-3
Molecular Formula C20H20FNO3
Molecular Weight 341.4 g/mol
IUPAC Name methyl 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoate
Standard InChI InChI=1S/C20H20FNO3/c1-25-20(24)16-9-10-18(21)17(13-16)14-5-7-15(8-6-14)19(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Standard InChI Key WOEFCLYPXUCRKJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3
Canonical SMILES COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3

Introduction

Chemical Identity

Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate is identified by the CAS number 1414029-14-3 . It belongs to the class of fluorinated biphenyl compounds with distinct functional groups that contribute to its unique chemical behavior and potential biological activities.

Molecular Information

The compound has a defined chemical identity characterized by the following parameters:

ParameterValue
CAS Number1414029-14-3
Molecular FormulaC20H20FNO3
Molecular Weight341.38 g/mol
IUPAC Namemethyl 6-fluoro-4'-(1-piperidinylcarbonyl)[1,1'-biphenyl]-3-carboxylate
MDL NumberMFCD22574951
PubChem Compound75365924

Structural Characteristics

The compound's molecular structure features several key components:

  • A benzoate moiety with a methyl ester group

  • A fluorine atom at the 4-position of one benzene ring

  • A biphenyl core structure (two connected benzene rings)

  • A piperidinocarbonyl group attached to the second benzene ring

This unique arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate significantly influence its behavior in various experimental and application contexts.

Structural Identifiers

For computational chemistry and database searching purposes, the compound can be identified using the following structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C20H20FNO3/c1-25-20(24)16-9-10-18(21)17(13-16)14-5-7-15(8-6-14)19(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Standard InChIKeyWOEFCLYPXUCRKJ-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3

Physical Properties

Limited experimental data is available regarding the physical properties of this compound. Based on available resources:

  • Physical State: Solid (inferred from similar compounds)

  • Long-Term Storage: Recommended in cool, dry place

  • Stability: Stable under normal conditions as stated in safety documentation

Synthesis and Preparation

Reaction Solvents

For similar compounds, common reaction solvents include:

  • N,N-dimethylformamide (DMF)

  • N,N-dimethylacetamide

  • Aromatic hydrocarbons (benzene, toluene)

  • Dimethyl sulfoxide (DMSO)

  • Alcoholic solvents (ethanol, methanol)

These solvents are typically selected based on their ability to remain inert with respect to the reaction components .

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Measures

The following precautionary statements are associated with this compound:

Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wash thoroughly after handlingP264
Use only outdoors or in a well-ventilated areaP271
Wear protective gloves/protective clothing/eye protection/face protectionP280
IF ON SKIN: Wash with plenty of waterP302+P352
IF INHALED: Remove person to fresh air and keep comfortable for breathingP304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
Call a POISON CENTER/doctor if you feel unwellP312

Chemical Stability and Reactivity

The compound is reported to be:

  • Stable under recommended storage conditions

  • Potentially reactive with strong oxidizing agents

  • Capable of forming hazardous decomposition products including carbon oxides, hydrogen fluoride, and nitrogen oxides when combusted

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds share structural similarities with Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate. Comparing these compounds provides insights into structure-activity relationships and potential applications.

CompoundKey Structural DifferencesPotential Impact on Properties
Methyl 4-(piperidin-1-ylmethyl)benzoateLacks fluorine; has methylated piperidine linkage instead of carbonylPotentially different lipophilicity and biological activity profile
Methyl 4-Fluoro-3-hydroxybenzoateLacks biphenyl structure and piperidinocarbonyl group; has hydroxyl groupSimpler structure with different hydrogen bonding properties
Methyl 4-fluoro-3-nitrobenzoateContains nitro group instead of piperidinocarbonyl-phenyl moietyDifferent electronic properties and potential reactivity

Impact of Structural Modifications

The fluorine atom in Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate likely contributes to:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Increased lipophilicity, potentially improving membrane permeability

  • Altered electronic distribution affecting binding to potential biological targets

The piperidinocarbonyl group provides:

  • Potential hydrogen bond acceptor sites

  • Conformational flexibility that may influence binding to biological targets

  • Improved solubility characteristics compared to more lipophilic substituents

Current Research Status

Research Availability

As of April 2025, Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate is commercially available from several chemical suppliers for research purposes, though some listings indicate it may be discontinued from certain suppliers . The compound is generally provided with a minimum purity specification of 95-97% .

Research Limitations

Current research on this specific compound appears limited, with few published studies directly investigating its biological activity or applications. Most information is derived from chemical databases, supplier information, and safety documentation rather than peer-reviewed research articles.

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